molecular formula C6H5ClFNO2S B1349230 5-Chloro-2-fluorobenzenesulfonamide CAS No. 351003-57-1

5-Chloro-2-fluorobenzenesulfonamide

Cat. No. B1349230
M. Wt: 209.63 g/mol
InChI Key: DBJNLJWQSQOBJM-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorobenzenesulfonamide is a chemical compound with the linear formula ClC6H3(F)SO2NH21. It has a molecular weight of 209.631.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 5-Chloro-2-fluorobenzenesulfonamide. However, it’s worth noting that sulfonamides are typically synthesized via the reaction of a sulfonyl chloride with ammonia or an amine2.



Molecular Structure Analysis

The molecular structure of 5-Chloro-2-fluorobenzenesulfonamide consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a sulfonamide group1. The SMILES string representation is NS(=O)(=O)c1cc(Cl)ccc1F1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 5-Chloro-2-fluorobenzenesulfonamide. However, sulfonamides generally participate in reactions typical of amides, such as hydrolysis under acidic or basic conditions2.



Physical And Chemical Properties Analysis

5-Chloro-2-fluorobenzenesulfonamide is a solid with a melting point of 126-130 °C (lit.)1. It has a density of 1.6±0.1 g/cm3, a boiling point of 357.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C3.


Scientific Research Applications

Catalyst-Free Aminochlorination of Alkenes

A novel catalyst-free aminochlorination of alkenes was developed using N-chloro-N-fluorobenzenesulfonamide (CFBSA), demonstrating the compound's utility in producing 2-chloro-3-fluoramino and 3-chloro-2-fluoroamino adducts. This method underscores the importance of the electronic and steric effects of the fluorine atom for reactivity and regioselectivity, offering a pathway to synthesize chloroamines, aziridines, and N-phenylbenzenesulfonamides, which are valuable in organic synthesis (Pu et al., 2016).

Synthesis of 2-Chloro Enesulfonamides

A novel synthesis approach for 2-chloro enesulfonamides through the one-pot addition-elimination of N-chloro-N-fluorobenzenesulfonamides (CFBSA) to styrenes has been described. This process illustrates the versatility of CFBSA in facilitating the synthesis of a wide range of styrene derivatives, showcasing its potential in the development of new compounds (Zhao et al., 2017).

Enantioselective Fluorination

The compound's derivatives have been used in the enantioselective fluorination of 2-oxindoles, indicating the capability to fine-tune reactivity and selectivity through substituent modification on its phenyl rings. This application is crucial in the synthesis of 3-fluoro-2-oxindoles, which are significant in medicinal chemistry due to their potential biological activities (Wang et al., 2014).

COX-2 Inhibition for Therapeutic Applications

A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, where the introduction of a fluorine atom has shown to preserve COX-2 potency and enhance COX1/COX-2 selectivity, highlights the therapeutic potential of 5-Chloro-2-fluorobenzenesulfonamide derivatives. This research indicates its relevance in developing new drugs for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Safety And Hazards

The safety and hazards of 5-Chloro-2-fluorobenzenesulfonamide are not readily available. However, it’s important to handle all chemicals with appropriate safety precautions4.


Future Directions

The future directions for 5-Chloro-2-fluorobenzenesulfonamide are not readily available. However, sulfonamides are an active area of research due to their antimicrobial properties3.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

5-chloro-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJNLJWQSQOBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361496
Record name 5-Chloro-2-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-fluorobenzenesulfonamide

CAS RN

351003-57-1
Record name 5-Chloro-2-fluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Focken, K Burford, ME Grimwood… - Journal of medicinal …, 2019 - ACS Publications
… central phenyl ring revealed that replacing the 5-chloro-2-fluorobenzenesulfonamide with a 2,6-… MDR1 ratio compared to its 5-chloro-2-fluorobenzenesulfonamide counterpart 22, and a …
Number of citations: 22 pubs.acs.org
AP Larsen, P Francotte, K Frydenvang… - ACS Chemical …, 2016 - ACS Publications
… The latter were obtained from the reaction of the commercially available 5-chloro-2-fluorobenzenesulfonamide 10 with the appropriate alkyl/cycloalkylamine or from the ring opening of …
Number of citations: 26 pubs.acs.org
AM Monforte, P Logoteta, S Ferro, L De Luca… - Bioorganic & medicinal …, 2009 - Elsevier
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) have become very important components in the antiretroviral combination therapies used to treat HIV. Recently, our group …
Number of citations: 54 www.sciencedirect.com
N Halland, F Schmidt, T Weiss, Z Li… - Journal of Medicinal …, 2021 - ACS Publications
The serine/threonine kinase SGK1 is an activator of the β-catenin pathway and a powerful stimulator of cartilage degradation that is found to be upregulated under genomic control in …
Number of citations: 5 pubs.acs.org
J Schoene, T Gazzi, P Lindemann… - …, 2019 - Wiley Online Library
The broader and systematic application of a novel scaffold is often hampered by the unavailability of a short and reliable synthetic access. We investigated a new strategy for the design …

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